Butyl 6-methylpiperidine-2-carboxylate

Description

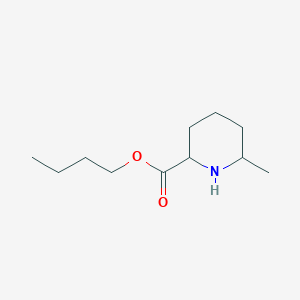

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29g/mol |

IUPAC Name |

butyl 6-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

SEYMEYGDCXZWRB-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1CCCC(N1)C |

Canonical SMILES |

CCCCOC(=O)C1CCCC(N1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butyl 6-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl 6-methylpiperidine-2-carboxylate is a substituted piperidine derivative with potential applications in pharmaceutical research and development. As a lipophilic ester of 6-methylpipecolic acid, its structure suggests utility as a building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide aims to provide a comprehensive overview of its chemical properties. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. Therefore, this document will outline the expected chemical properties based on the known characteristics of similar piperidine carboxylate esters and will serve as a framework for the type of data that should be generated through experimental investigation.

Chemical Structure and Identifiers

While specific experimental data for this compound is scarce, its structural and basic chemical information can be predicted.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Canonical SMILES | CCCCOC(=O)C1CCCC(N1)C |

| InChI Key | (Predicted) |

| CAS Number | (Not readily available) |

A hydrochloride salt of this compound, Butyl 6-methyl-2-piperidinecarboxylate hydrochloride, is commercially available, indicating the compound's existence and accessibility for research purposes.

Predicted Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not available in the literature. The following table presents predicted values and expected properties based on structurally related compounds, such as tert-butyl 6-methylpiperidine-2-carboxylate and other alkyl piperidine-2-carboxylates.

| Property | Predicted Value / Expected Characteristic | Source/Basis |

| Boiling Point | > 200 °C (at atmospheric pressure) | Based on similar piperidine esters |

| Melting Point | Likely a liquid at room temperature | Based on similar piperidine esters |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of esters |

| pKa | ~9-10 (for the piperidine nitrogen) | Typical pKa for secondary amines in a piperidine ring |

| LogP | ~2.5 - 3.5 | Increased lipophilicity due to butyl chain |

Spectroscopic Data (Hypothetical)

No experimental spectroscopic data for this compound has been published. Below are the expected characteristic signals for ¹H NMR, ¹³C NMR, and IR spectroscopy, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.5 | m | 1H | H-2 (methine proton at C2) |

| ~3.0 | m | 1H | H-6 (methine proton at C6) |

| ~1.2-1.9 | m | 8H | Piperidine ring protons (H-3, H-4, H-5) and -O-CH₂-CH₂ -CH₂ -CH₃ |

| ~1.1 | d | 3H | -CH₃ at C6 |

| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester carbonyl) |

| ~65 | -O-CH₂ - |

| ~58 | C-2 |

| ~52 | C-6 |

| ~30-40 | Piperidine ring carbons and butyl chain carbons |

| ~22 | -CH₃ at C6 |

| ~14 | Terminal -CH₃ of butyl group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch (secondary amine) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not available in the peer-reviewed literature. However, a plausible synthetic route would involve the esterification of 6-methylpiperidine-2-carboxylic acid with butanol.

Proposed Synthesis Workflow

Caption: Proposed Fischer esterification for the synthesis of this compound.

General Experimental Protocol for Fischer Esterification

-

Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-methylpiperidine-2-carboxylic acid (1.0 eq.), n-butanol (1.5-2.0 eq.), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Signaling Pathways and Biological Activity

Given the lack of biological data, any discussion of signaling pathways is purely speculative. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs.

Caption: Logical workflow for utilizing this compound in drug discovery.

Derivatives of this compound could potentially interact with various biological targets, including but not limited to:

-

G-protein coupled receptors (GPCRs)

-

Ion channels

-

Enzymes (e.g., proteases, kinases)

Further research, including synthesis of a compound library and subsequent biological screening, is necessary to elucidate any potential therapeutic applications.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in medicinal chemistry and organic synthesis. This guide has highlighted the significant gap in the publicly available data for this compound. Future research should focus on:

-

Definitive Synthesis and Characterization: A full experimental report on the synthesis and purification of this compound, including detailed spectroscopic and physical data, is required.

-

Exploration of Stereochemistry: The compound possesses two stereocenters (at C2 and C6). The synthesis and characterization of individual stereoisomers would be crucial for any potential pharmacological applications.

-

Biological Screening: A systematic evaluation of the biological activity of this compound and its derivatives is needed to identify any potential therapeutic value.

This document serves as a foundational guide and a call for further empirical investigation into the chemical and biological properties of this compound.

Spectroscopic Profile of Butyl 6-methylpiperidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl 6-methylpiperidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Chemical Structure and Overview

This compound is an ester derivative of 6-methylpipecolic acid. Its structure consists of a piperidine ring substituted with a methyl group at the 6-position and a butyl carboxylate group at the 2-position. The presence of chiral centers at both the 2 and 6 positions of the piperidine ring means this compound can exist as different stereoisomers, which can influence its spectroscopic and biological properties.

Figure 1: Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.20 | m | 1H | H-2 |

| ~2.80 | m | 1H | H-6 |

| ~1.90 - 1.20 | m | 8H | Piperidine ring protons (H-3, H-4, H-5) and -O-CH₂-CH₂ -CH₂ -CH₃ |

| ~1.15 | d | 3H | 6-CH₃ |

| ~0.90 | t | 3H | -O-(CH₂)₃-CH₃ |

| ~2.00 (broad) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~65 | -O-CH₂ - |

| ~58 | C-2 |

| ~52 | C-6 |

| ~31 | Piperidine C-4 |

| ~30 | -O-CH₂-CH₂ - |

| ~25 | Piperidine C-3 |

| ~22 | Piperidine C-5 |

| ~19 | 6-CH₃ |

| ~14 | -O-(CH₂)₂-CH₂ - |

| ~10 | -O-(CH₂)₃-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~2960-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1180 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₄H₉O]⁺ (Loss of butoxy group) |

| 100 | [M - COOC₄H₉]⁺ (Loss of butyl carboxylate group) |

| 84 | [Piperidine ring fragment]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[1][2][3]

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent protonated molecular ion peak ([M+H]⁺).[4][5]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted below.

Figure 2: A generalized workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methylpiperidine-2-carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-methylpiperidine-2-carboxylate esters, critical chiral building blocks in the development of pharmaceuticals and other bioactive molecules. This document details key synthetic strategies, presents comparative quantitative data, and offers detailed experimental protocols for the synthesis of these valuable compounds.

Introduction

6-Methylpiperidine-2-carboxylate esters are pivotal intermediates in organic synthesis, serving as precursors to a wide array of complex molecules, including alkaloids and active pharmaceutical ingredients. The stereochemical integrity of these piperidine derivatives is often crucial for their biological activity, making stereoselective synthesis a key focus of research in this area. This guide explores the most prevalent and effective methods for the preparation of these esters, with a focus on catalytic hydrogenation, diastereoselective functionalization, and other modern synthetic techniques.

Core Synthetic Pathways

The synthesis of 6-methylpiperidine-2-carboxylate esters can be broadly categorized into several key strategies. The most common approaches involve the construction of the piperidine ring from acyclic precursors or the modification of pre-existing heterocyclic systems. The primary pathways are catalytic hydrogenation of pyridine derivatives and diastereoselective alkylation of piperidine precursors.

Catalytic Hydrogenation of Substituted Pyridines

A robust and widely utilized method for the synthesis of 6-methylpiperidine-2-carboxylate esters is the catalytic hydrogenation of the corresponding methyl 6-methylpicolinate precursor. This method's efficiency and stereoselectivity are highly dependent on the choice of catalyst and reaction conditions.

The general transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The presence of the methyl group at the 6-position and the ester at the 2-position influences the stereochemical outcome of the hydrogenation, often leading to a mixture of cis and trans diastereomers.

dot

Caption: Catalytic hydrogenation of methyl 6-methylpicolinate.

Diastereoselective Lithiation and Trapping

For the synthesis of specific diastereomers, particularly the trans isomer which is often the minor product in catalytic hydrogenation, diastereoselective lithiation followed by electrophilic trapping is a powerful strategy. This method typically involves the use of a chiral auxiliary or a directed metalation group to control the stereochemistry of the functionalization at the C6 position of a pre-existing piperidine-2-carboxylate.

This pathway offers a high degree of stereocontrol, enabling the isolation of single diastereomers, which is often a critical requirement in pharmaceutical synthesis.

dot

Caption: Diastereoselective synthesis via lithiation and trapping.

Quantitative Data Summary

The selection of a synthetic route is often guided by factors such as yield, stereoselectivity, and the availability of starting materials. The following table summarizes quantitative data for the synthesis of 6-methylpiperidine-2-carboxylate esters and related disubstituted piperidines via catalytic hydrogenation.

| Entry | Precursor | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | Methyl 6-methylpicolinate | Rh₂O₃ (0.5) | TFE | 5 bar H₂, 40 °C, 16 h | >99 (NMR) | - | [1][2] |

| 2 | 2,6-Lutidine | Rh₂O₃ (0.5) | TFE | 5 bar H₂, 40 °C, 16 h | >99 (NMR) | 85:15 | [2][3] |

| 3 | 2-Acetyl-6-methylpyridine | PtO₂ (cat.) | Acetic Acid | 50-70 bar H₂, RT | - | - | [4] |

| 4 | Methyl 2,6-dimethylnicotinate | 10% Pd/C | - | - | - | 30:70 | [5] |

| 5 | Methyl 2,6-dimethylnicotinate | PtO₂ (30) | - | - | - | 40:60 | [5] |

Note: Data for closely related structures are included to provide a comparative context for catalyst and condition selection.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Rhodium Oxide (Rh₂O₃)

This protocol is a representative procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.

Materials:

-

Methyl 6-methylpicolinate (1.0 mmol)

-

Rhodium (III) oxide (Rh₂O₃, 0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE, 2 mL)

-

Hydrogen gas (H₂)

-

Autoclave reactor

Procedure:

-

To a glass vial equipped with a magnetic stir bar, add methyl 6-methylpicolinate (1.0 mmol) and Rh₂O₃ (0.5 mol%).

-

Add TFE (2 mL) to the vial.

-

Place the vial inside a stainless-steel autoclave.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 5 bar with hydrogen gas.

-

Stir the reaction mixture at 40 °C for 16 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction vial.

-

The reaction mixture can be analyzed directly by NMR to determine conversion and diastereomeric ratio. For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: Diastereoselective Synthesis via Lithiation and Trapping (General Procedure)

This protocol outlines a general procedure for the diastereoselective synthesis of trans-2,6-disubstituted piperidines.

Materials:

-

N-Boc-2-methylpiperidine (1.0 mmol)

-

s-Butyllithium (s-BuLi, 1.1 mmol)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 mmol)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Methyl iodide (CH₃I, 1.2 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-2-methylpiperidine (1.0 mmol) in anhydrous Et₂O.

-

Add TMEDA (1.1 mmol) to the solution.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.1 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours) to ensure complete lithiation.

-

Add methyl iodide (1.2 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with Et₂O (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired trans-methyl 6-methyl-N-Boc-piperidine-2-carboxylate.

Conclusion

The synthesis of 6-methylpiperidine-2-carboxylate esters is a well-established field with several reliable and stereoselective methods available to the synthetic chemist. Catalytic hydrogenation of pyridine precursors offers a direct and efficient route, with the choice of catalyst and conditions playing a critical role in determining the yield and diastereoselectivity. For applications requiring high diastereomeric purity, particularly of the trans isomer, diastereoselective lithiation and trapping provides a powerful and precise alternative. The selection of the optimal synthetic pathway will depend on the specific stereochemical requirements of the target molecule, the availability of starting materials, and scalability considerations. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of these important heterocyclic building blocks.

References

The Multifaceted Biological Activities of Substituted Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, forming the core of numerous approved drugs and promising clinical candidates. This technical guide provides a comprehensive overview of the diverse pharmacological properties of substituted piperidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the versatile piperidine framework.

Data Presentation: A Quantitative Overview of Biological Activities

The following tables summarize the quantitative data for the biological activities of various substituted piperidine derivatives, providing a comparative analysis of their potency and efficacy.

Anticancer Activity

Substituted piperidines have demonstrated significant potential as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action.

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50/GI50 | Reference |

| Tetramethylpiperidine-substituted phenazines (B3962, B4126, B4125) | WHCO3 (Esophageal), PLC, HepG2 (Hepatocellular), CaCo2, COLO 320DM, HT29 (Colon) | Growth inhibition | 0.36, 0.47, 0.48 µg/mL (mean) | [1] |

| Piperidinones linked to Pyrimidine, Thiazole, and Triazole Glycosides | HCT-116 (Colon), MCF-7 (Breast) | MTT Assay | Comparable to Doxorubicin | [2] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | Cytotoxicity | 0.31–120.52 µM | [3] |

| Thiouracil amide derivatives with a piperazine ring | MCF7 (Breast) | Cytotoxicity | 18.23 to 100 µM | [3] |

| Highly functionalized piperidines (compounds 1 and 25) | PC-3 (Prostate) | Growth inhibition | 6.3 and 6.4 µg·mL−1 | [4] |

| Highly functionalized piperidine (compound 16) | 786-0 (Renal) | Growth inhibition | 0.4 µg·mL−1 | [4] |

| Highly functionalized piperidine (compound 16) | HT29 (Colon) | Growth inhibition | 4.1 µg·mL−1 | [4] |

Antimicrobial Activity

The piperidine nucleus is a common feature in many antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Piperidin-4-one derivatives (1a) | S. aureus, E. coli, B. subtilis | 12, 8, 10 | [5] |

| Piperidine derivatives (Compound 6) | B. subtilus, B. cereus, E. coli, S. aureus, P. aurenginosa, Kl. pneumoniae, M. luteus | 0.75, 1.5, 1.5, 1.5, 1.5, 1.5, 1.5 | [6] |

| 2,6-dipiperidino-1,4-dihalogenobenzenes and related compounds (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32–512 | [7] |

| Piperazine derivatives with N,N′-bis(1,3,4-thiadiazole) moiety (Compounds 4, 6c, 6d) | S. aureus | 16 | [8] |

| Piperazine derivatives with N,N′-bis(1,3,4-thiadiazole) moiety (Compounds 6d, 7b) | B. subtilis | 16 | [8] |

| 1-(4-chlorophenyl) piperidine-2,6-diones (2a-2e) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 7.11-12.08 (Zone of inhibition in mm) | [9] |

Antiviral Activity

Piperidine derivatives have emerged as promising antiviral agents, with activity against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

| Compound/Derivative Class | Virus | Cell Line | EC50 | Reference | | :--- | :--- | :--- | :--- | | 1,4,4-Trisubstituted piperidine (analogue 2) | HCoV-229E | HEL fibroblasts | 7.4 µM |[10] | | Piperidine-substituted thiophene[3,2-d]pyrimidine-based NNRTIs (15a) | HIV-1 (WT) | MT-4 | 1.75 nM |[11] | | Piperine derivative AB05 | H1N1 Influenza | MDCK | 0.33 µM |[12] | | Arbidol derivatives (1, 3, 4) | SARS-CoV-2 | - | Dose-dependent inhibition |[13] |

Analgesic Activity

The analgesic properties of piperidine derivatives have been extensively studied, with many compounds demonstrating potent pain-relieving effects in various animal models.

| Compound/Derivative Class | Animal Model | Assay | Effective Dose/Result | Reference | | :--- | :--- | :--- | :--- | | 1,4-substituted piperidine derivative (6b) | Mice | Tail flick | Activity at 50 mg/kg comparable to morphine (3 mg/kg) |[14][15] | | Alkyl piperidine derivative (1e) | - | Tail immersion | Highly significant analgesia at 60 to 90 min |[16] | | 4-(4'-bromophenyl)-4-piperidinol derivatives (PD1, PD3, PD5) | - | - | Highly significant analgesic effect (p < 0.01) |[17] | | Novel non-steroidal anti-inflammatory drug with piperidine moiety (PRC10, ZLP20) | - | Tail flick | Mean tail flick latency increased up to 90 minutes |[18] |

Anti-inflammatory Activity

Several piperidine derivatives have shown potent anti-inflammatory effects in preclinical models of inflammation.

| Compound/Derivative Class | Animal Model | Assay | Result | Reference | | :--- | :--- | :--- | :--- | | Halogenated derivatives of piperidine-4-carboxamide (chloro and bromo derivatives) | Rat | Carrageenan-induced paw edema | Potent and comparable to acetylsalicylic acid |[10] | | Ellagic acid (EA) | Rat | Carrageenan-induced paw edema | ED50 value 8.41 mg/kg |[19] | | Pyrazole derivative (K-3) | Rat | Carrageenan-induced paw edema | 52.0% decrease in inflammatory response at 100 mg/kg after 4 h |[20] | | N-acyl hydrazone derivative (4c) | Rat | Carrageenan-induced paw edema | 52.8% reduction in inflammation at 4 h |[21] | | 1,2,4-triazino[4,3-a]quinoline derivatives (9a-e) | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory activity |[22] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of substituted piperidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the piperidine derivatives.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an overnight culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the piperidine derivative onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the tested compound, based on standardized interpretive charts.

In Vivo Analgesic Activity (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic efficacy of compounds in rodents.

Protocol:

-

Animal Acclimation: Acclimate the animals (mice or rats) to the testing environment and the restraining device to minimize stress.

-

Baseline Measurement: Gently restrain the animal and position its tail over a radiant heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[23]

-

Compound Administration: Administer the piperidine derivative or a control substance (e.g., vehicle, morphine) via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect. The results are often expressed as the percentage of maximal possible effect (% MPE).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Protocol:

-

Animal Grouping and Fasting: Group the animals (rats or mice) and fast them overnight with free access to water.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the piperidine derivative, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle to the respective groups.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[24]

-

Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The anti-inflammatory activity is calculated as the percentage inhibition of edema in the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

The biological activities of substituted piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key signaling cascades and a general workflow for the discovery of bioactive piperidine derivatives.

Signaling Pathways

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many piperidine derivatives exert their anticancer effects by inhibiting components of this pathway.[25]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. Piperine, a well-known piperidine alkaloid, has been shown to inhibit this pathway.[26]

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is involved in cell growth, differentiation, and survival. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Certain piperidine derivatives have been identified as STAT3 inhibitors.

Experimental Workflow

The discovery and development of novel bioactive piperidine derivatives typically follow a structured workflow, from initial library design to lead optimization.

Conclusion

Substituted piperidine derivatives represent a highly privileged and versatile scaffold in drug discovery, with a proven track record in the development of effective therapeutics across a wide range of diseases. The extensive body of research highlighted in this guide underscores the immense potential of this chemical class. By leveraging a deep understanding of their structure-activity relationships, mechanisms of action, and by employing robust experimental and computational workflows, the scientific community can continue to unlock the full therapeutic potential of novel piperidine-based compounds. This guide serves as a foundational resource to aid in these endeavors, fostering innovation in the ongoing quest for new and improved medicines.

References

- 1. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. academicjournals.org [academicjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. pjps.pk [pjps.pk]

- 17. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. mdpi.com [mdpi.com]

- 20. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. experts.arizona.edu [experts.arizona.edu]

- 25. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Butyl 6-Methylpiperidine-2-carboxylate as a Chiral Building Block in Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Within this context, chiral piperidine derivatives have emerged as critical structural motifs in a vast array of bioactive molecules. This technical guide delves into the synthesis, properties, and applications of Butyl 6-methylpiperidine-2-carboxylate, a versatile chiral building block with significant potential for streamlining the synthesis of complex drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its strategic importance.

The piperidine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric groups. The introduction of a methyl group at the 6-position and a butyl carboxylate at the 2-position of the piperidine ring, with defined stereochemistry, offers a nuanced tool for medicinal chemists to fine-tune a compound's biological activity and metabolic stability.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs, such as other alkyl esters of 6-methylpipecolic acid. The butyl ester modification is anticipated to enhance lipophilicity compared to its methyl or ethyl counterparts, a characteristic that can be strategically employed to modulate cell permeability and pharmacokinetic profiles of drug candidates.

| Property | Data for Tert-Butyl 6-methylpiperidine-2-carboxylate (CAS: 78131880) | Notes |

| Molecular Formula | C11H21NO2 | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| XLogP3 | 2.0 | Predicted value indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The key challenge lies in the diastereoselective and enantioselective control of the two stereocenters at the C2 and C6 positions.

Catalytic Hydrogenation of a Chiral Pyridine Precursor

A robust and scalable method for the synthesis of substituted piperidines is the catalytic hydrogenation of corresponding pyridine derivatives.[2] This approach allows for the establishment of the desired stereochemistry through the use of chiral catalysts or by separation of diastereomers.

Experimental Protocol: Synthesis of (2S, 6R)-Butyl 6-methylpiperidine-2-carboxylate

This protocol is a representative synthesis adapted from established methods for similar piperidine derivatives.

Step 1: Synthesis of Butyl 6-methylpicolinate 6-Methylpicolinic acid is esterified with butanol under standard Fischer esterification conditions (acid catalysis, heat).

Step 2: Asymmetric Hydrogenation The resulting Butyl 6-methylpicolinate is subjected to asymmetric hydrogenation using a chiral iridium or ruthenium catalyst (e.g., a complex with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high diastereoselectivity and enantioselectivity.

Step 3: Purification The crude product is purified by column chromatography on silica gel to isolate the desired (2S, 6R)-Butyl 6-methylpiperidine-2-carboxylate.

Enzymatic Resolution

An alternative and highly efficient method for obtaining enantiomerically pure piperidine derivatives is through enzymatic resolution of a racemic mixture. Lipases are commonly employed for the enantioselective acylation or hydrolysis of esters.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic this compound

Step 1: Synthesis of Racemic this compound The racemic ester is synthesized via catalytic hydrogenation of Butyl 6-methylpicolinate using an achiral catalyst (e.g., Palladium on carbon).

Step 2: Enzymatic N-Acylation The racemic butyl ester is subjected to N-acylation using a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., ethyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Step 3: Separation and Deprotection The N-acylated ester is separated from the unreacted ester by chromatography. The N-acyl group can then be removed under appropriate conditions to yield the enantiomerically pure this compound.

Applications in Drug Development

The rigid, chair-like conformation of the piperidine ring in this compound allows for the precise positioning of substituents, making it an invaluable scaffold in drug design. The chiral centers at C2 and C6 provide opportunities for creating stereoisomers with distinct pharmacological profiles.

A notable example of the application of a related chiral piperidine building block is in the synthesis of methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The asymmetric synthesis of methylphenidate enantiomers has been accomplished starting from D- and L-pipecolic acid, highlighting the importance of such chiral synthons.[1] While a direct blockbuster drug synthesized from this compound is not prominently reported, its structural motifs are present in numerous investigational compounds targeting a range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.

The introduction of the 6-methyl group can influence the binding affinity and selectivity of a drug molecule for its target protein by introducing steric constraints and modifying the electronic environment. The butyl ester, as mentioned, can be used to tune the compound's pharmacokinetic properties.

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical compounds. The availability of robust synthetic methods, including asymmetric hydrogenation and enzymatic resolution, allows for the efficient production of specific stereoisomers. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development.

Disclaimer: This document is for informational purposes only and is intended for a professional audience. The experimental protocols described are illustrative and should be adapted and optimized by qualified personnel in a laboratory setting.

References

Stereochemistry of Butyl 6-methylpiperidine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Butyl 6-methylpiperidine-2-carboxylate, a disubstituted piperidine derivative. Given the significance of stereoisomerism in determining the pharmacological and toxicological profiles of bioactive molecules, this document outlines the possible stereoisomers, their conformational analysis, and general methodologies for their stereoselective synthesis and analytical characterization.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers at the C2 and C6 positions of the piperidine ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis diastereomers ((2R,6S)- and (2S,6R)-) and the trans diastereomers ((2R,6R)- and (2S,6S)-).

The relative orientation of the butyl carboxylate group at C2 and the methyl group at C6 dictates the cis or trans configuration, which in turn influences the conformational preference of the piperidine ring and the overall three-dimensional shape of the molecule. The absolute configuration (R/S) at each stereocenter is crucial for specific interactions with chiral biological targets such as enzymes and receptors.

Conformational Analysis

The stereochemical outcome of reactions involving piperidine rings and the biological activity of the resulting products are intrinsically linked to the conformational preferences of the ring system. For 2,6-disubstituted piperidines, the chair conformation is generally the most stable.

In the cis isomer, the two substituents can both occupy equatorial positions, leading to a thermodynamically more stable conformation. In the trans isomer, one substituent must adopt an axial position while the other is equatorial, which can introduce destabilizing 1,3-diaxial interactions. The conformational equilibrium can be influenced by the nature of the N-substituent and the solvent. For N-acylated piperidines, such as N-Boc protected derivatives, A(1,3) strain can favor conformers with an axial substituent at the 2-position.

The distinction between cis and trans isomers can be readily achieved using 1H NMR spectroscopy. The coupling constants between the protons at C2, C6, and the adjacent methylene protons are diagnostic. Generally, a larger coupling constant is observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of this compound is essential for elucidating their structure-activity relationships. Several strategies have been developed for the diastereoselective and enantioselective synthesis of 2,6-disubstituted piperidines.

Diastereoselective Synthesis

A common approach to achieve diastereoselectivity is through the reduction of a cyclic imine or enamine precursor. The stereochemical outcome of the reduction is often directed by the steric hindrance of the existing substituent, favoring the approach of the reducing agent from the less hindered face.

Experimental Protocol: Diastereoselective Reductive Amination

A general procedure for the diastereoselective synthesis of a 2,6-disubstituted piperidine via reductive amination of a δ-keto ester is as follows:

-

A solution of a δ-keto ester, such as butyl 6-oxoheptanoate, in a suitable solvent (e.g., methanol, ethanol) is treated with an ammonium salt (e.g., ammonium acetate) or a primary amine.

-

The mixture is stirred at room temperature to facilitate the formation of the corresponding imine/enamine intermediate.

-

A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield the desired piperidine derivative. The diastereomeric ratio can be determined by 1H NMR spectroscopy or gas chromatography (GC).

Enantioselective Synthesis

Enantiomerically pure starting materials or the use of chiral auxiliaries and catalysts can be employed to achieve enantioselective synthesis.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

An example of an enantioselective synthesis could involve the use of a chiral amine as an auxiliary:

-

A δ-keto ester is condensed with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form a chiral imine.

-

The imine is then subjected to a diastereoselective reduction, where the stereochemistry of the chiral auxiliary directs the formation of one enantiomer of the piperidine precursor.

-

Subsequent removal of the chiral auxiliary, for instance, by hydrogenolysis, yields the enantiomerically enriched piperidine.

Analytical Characterization and Separation

The characterization and separation of the stereoisomers of this compound are crucial for quality control and for studying their individual biological activities.

NMR Spectroscopy

Table 1: Representative 1H NMR Data for cis- and trans-Alkyl 6-methylpiperidine-2-carboxylates

| Proton | cis-Isomer (Representative Chemical Shift, δ ppm) | trans-Isomer (Representative Chemical Shift, δ ppm) |

| H-2 | ~3.2-3.4 (dd) | ~3.5-3.7 (dd) |

| H-6 | ~2.8-3.0 (m) | ~3.1-3.3 (m) |

| CH3-6 | ~1.1-1.2 (d) | ~1.2-1.3 (d) |

| Ester O-CH2- | ~4.0-4.2 (q) | ~4.0-4.2 (q) |

| Ester -CH3 | ~1.2-1.3 (t) | ~1.2-1.3 (t) |

Note: This table provides estimated chemical shifts based on analogous compounds. Actual values for the butyl ester may vary. The coupling constants are crucial for definitive assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in resolving enantiomers of piperidine derivatives.

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral column, such as a Chiralpak® IA, IB, or IC, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the carboxylate chromophore) is employed.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Visualizing Synthetic Pathways and Stereochemical Relationships

Graphviz diagrams can be used to illustrate the logical flow of synthetic strategies and the relationships between the different stereoisomers.

Caption: Synthetic and resolution pathways to the stereoisomers.

Caption: Workflow for diastereoselective synthesis.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its three-dimensional structure and, consequently, its biological properties. A thorough understanding of the different stereoisomers, their conformational behavior, and methods for their controlled synthesis and analysis is paramount for researchers in the fields of medicinal chemistry and drug development. While specific experimental data for the title compound is sparse in the public domain, the principles and methodologies outlined in this guide for analogous 2,6-disubstituted piperidines provide a robust framework for its synthesis, characterization, and stereochemical assignment.

Technical Guide: Physical Characteristics of Butyl 6-methylpiperidine-2-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a technical overview of the physical characteristics of Butyl 6-methylpiperidine-2-carboxylate. Due to the limited availability of specific experimental data for this compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to piperidine derivatives. Furthermore, a representative experimental workflow for the synthesis and purification of a related compound, tert-butyl 6-methylpiperidine-2-carboxylate, is provided to illustrate common laboratory procedures.

Quantitative Data Summary

Table 1: Computed Physical and Chemical Properties of tert-Butyl 6-methylpiperidine-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | PubChem |

| Monoisotopic Mass | 199.15723 Da | PubChem |

| Predicted XlogP | 2.0 | PubChem |

It is imperative to note that these are computationally derived values and should be confirmed by empirical testing.

Experimental Protocols for Physical Characterization

The following are detailed, standard methodologies for determining the primary physical characteristics of organic compounds such as this compound.

Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[1]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band and immerse it in the oil bath.[2]

-

Heat the apparatus at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[3]

-

For accurate results, perform the determination in triplicate.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid compound.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or Bunsen burner

Procedure (Micro method using a Thiele tube):

-

Place a small amount (a few milliliters) of the liquid sample into a small test tube.[4]

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[4][5]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[6]

-

Heat the side arm of the Thiele tube gently.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[6]

-

Record the barometric pressure as the boiling point is pressure-dependent.[7]

Determination of Density

The density of a liquid can be determined using several methods. The pycnometer method is a highly accurate technique.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.

-

Thermostat the pycnometer and its contents in a water bath to a constant temperature (e.g., 20°C).

-

Carefully wipe dry the outside of the pycnometer and weigh it (m₂).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) and repeat steps 2-4 to get the mass of the pycnometer filled with the reference liquid (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference where ρ_reference is the density of the reference liquid at the measurement temperature.

Representative Experimental Workflow and Visualization

While a specific signaling pathway for this compound is not documented, a generalized workflow for the synthesis and purification of piperidine carboxylates is highly relevant for the target audience. This process illustrates the logical steps from starting materials to a purified product.

Caption: Generalized workflow for the synthesis and purification of a piperidine carboxylate.

References

- 1. byjus.com [byjus.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pennwest.edu [pennwest.edu]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

The Synthetic Chemist's Guide to 2,6-Disubstituted Piperidines: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active alkaloids and pharmaceutical agents underscores the critical need for efficient and stereocontrolled synthetic methodologies. This technical guide provides an in-depth review of the core strategies for the synthesis of 2,6-disubstituted piperidines, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction pathways to aid researchers in this dynamic field.

Core Synthetic Strategies

The construction of the 2,6-disubstituted piperidine ring can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol and substrate scope. These include:

-

Reductive Amination: A powerful and widely used method involving the cyclization of 1,5-dicarbonyl compounds or their precursors with an amine source.

-

Mannich and Related Reactions: These reactions involve the addition of a nucleophile to an imine or iminium ion, enabling the formation of C-C or C-heteroatom bonds at the C2 and C6 positions.

-

Aza-Michael Additions: The intramolecular conjugate addition of an amine to an α,β-unsaturated system provides a direct route to the piperidine core.

-

Ring-Closing Metathesis (RCM): A versatile method for the formation of cyclic olefins, which can be subsequently reduced to afford the saturated piperidine ring.

-

Intramolecular Cyclization Strategies: A broad category encompassing various methods where a linear precursor containing a nitrogen atom and a suitable electrophilic site undergoes cyclization.

The choice of strategy is often dictated by the desired stereochemistry (cis or trans) of the substituents at the C2 and C6 positions, with thermodynamic and kinetic factors playing a crucial role in determining the outcome. Generally, thermodynamically controlled reactions tend to favor the more stable cis-isomer, where both substituents can occupy equatorial positions.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize quantitative data for the key synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity across a range of substrates and conditions.

Reductive Amination

Reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents is a robust method for piperidine synthesis. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.

| Precursor | Amine Source | Reducing Agent / Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Heptane-2,6-dione | Benzylamine | H₂, Pd/C | EtOH | RT | 85 | 90:10 | [1] |

| 1-Phenylheptane-2,6-dione | Ammonium acetate | NaBH₃CN | MeOH | RT | 78 | >95:5 | [1] |

| 1,5-Dioxo-1,5-diphenylpentane | Methylamine | H₂, PtO₂ | AcOH | RT | 92 | 85:15 | [1] |

| Ethyl 2,6-dioxoheptanoate | Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | RT | 75 | 80:20 | [1] |

| 1,5-Keto-aldehyde tricarbonyliron complex | Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | RT | 95 | >99:1 (single diastereoisomer) |

Mannich and Related Reactions

The Mannich reaction and its variants provide a powerful tool for the asymmetric synthesis of 2,6-disubstituted piperidines, often relying on chiral auxiliaries or catalysts to control stereochemistry.

| Imine/Iminium Precursor | Nucleophile | Catalyst / Additive | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| N-Boc-2-lithiopiperidine | Methyl iodide | (-)-Sparteine | Et₂O | -78 | 71 | - | 96 (S) | |

| N-Glyoxyloyl-(S)-proline ester imine | Danishefsky's diene | Yb(OTf)₃ | CH₂Cl₂ | -40 | 85 | >95:5 | 98 | |

| N-Sulfinyl imine | Diethyl(isocyano-methyl)phosphonate | DBU | THF | -78 | 92 | >95:5 | 96 | |

| Isatin-derived ketimine | Propanal | (S)-2-(Diphenyl(trimethyl-silyloxy)methyl)pyrrolidine | CHCl₃ | RT | 95 | 94:6 | 99 |

Aza-Michael Addition

Intramolecular aza-Michael addition is an efficient method for the construction of the piperidine ring, particularly for the synthesis of cis-2,6-disubstituted products under thermodynamic control.

| Substrate | Catalyst / Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| (E)-N-Benzyl-7-aminohept-2-en-4-one | DBU | CH₂Cl₂ | RT | 88 | >95:5 | |

| (E)-N-Tosyl-7-amino-1-phenylhept-2-en-1-one | K₂CO₃ | MeCN | 80 | 92 | 90:10 | |

| (E)-N-(1-Phenylethyl)-7-aminohept-2-en-4-one | TFA (cat.) | CH₂Cl₂ | 0 | 85 | 92:8 | |

| N-Cbz-(E)-8-amino-oct-6-en-2-one | Et₃N | MeOH | reflux | 78 | 85:15 |

Ring-Closing Metathesis (RCM)

RCM offers a versatile route to functionalized tetrahydropyridines, which can be readily hydrogenated to the corresponding 2,6-disubstituted piperidines. The choice of catalyst is crucial for the efficiency of the reaction.

| Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | RCM Yield (%) | Final Product Yield (%) (after reduction) | Reference |

| N,N-Diallyl-N-tosyl-2-aminopent-4-ene | Grubbs II (5) | CH₂Cl₂ | 40 | 95 | 92 | |

| N-Allyl-N-(pent-4-en-1-yl)benzenesulfonamide | Hoveyda-Grubbs II (2) | Toluene | 80 | 91 | 88 | |

| Diethyl 2,2-diallylmalonate (amination precursor) | Grubbs I (5) | CH₂Cl₂ | 45 | 88 | 85 (after amination and reduction) | |

| N-(But-3-en-1-yl)-N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | Zhan Catalyst-1B (1) | DCE | 60 | 93 | 90 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of 2,6-disubstituted piperidines.

Synthesis of cis-2,6-Dimethylpiperidine via Reductive Amination

Procedure: To a solution of heptane-2,6-dione (1.28 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in ethanol (50 mL) was added 10% Pd/C (100 mg). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst was removed by filtration through a pad of Celite®, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford cis-2,6-dimethylpiperidine as a colorless oil (1.02 g, 85% yield, cis:trans = 90:10 as determined by GC-MS analysis).[1]

Asymmetric Synthesis of an N-Boc-2-methylpiperidine via Catalytic Dynamic Resolution

Procedure: To a solution of (-)-sparteine (281 mg, 1.2 mmol) in Et₂O (10 mL) at -78 °C was added sec-butyllithium (1.4 M in cyclohexane, 0.79 mL, 1.1 mmol). The solution was stirred for 15 min, and then N-Boc-piperidine (185 mg, 1.0 mmol) was added. The mixture was stirred at -78 °C for 3 h. Methyl iodide (0.12 mL, 2.0 mmol) was then added, and the reaction mixture was stirred for an additional 2 h at -78 °C. The reaction was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with Et₂O (3 x 15 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, 10% ethyl acetate in hexanes) to give N-Boc-(S)-2-methylpiperidine as a colorless oil (141 mg, 71% yield, 96% ee as determined by chiral HPLC analysis).

Synthesis of a cis-2,6-Disubstituted Piperidine via Intramolecular Aza-Michael Addition

Procedure: To a solution of (E)-N-benzyl-7-aminohept-2-en-4-one (2.17 g, 10 mmol) in CH₂Cl₂ (50 mL) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 g, 1 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford cis-1-benzyl-2-methyl-6-propylpiperidine as a pale yellow oil (1.91 g, 88% yield, cis:trans > 95:5 as determined by ¹H NMR spectroscopy).

Synthesis of a Tetrahydropyridine Derivative via Ring-Closing Metathesis

Procedure: To a solution of N,N-diallyl-N-tosyl-2-aminopent-4-ene (3.07 g, 10 mmol) in degassed CH₂Cl₂ (100 mL) was added Grubbs second-generation catalyst (424 mg, 0.5 mmol). The reaction mixture was heated to reflux for 4 hours under a nitrogen atmosphere. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give the corresponding tetrahydropyridine derivative as a brown oil (2.63 g, 95% yield). This intermediate can then be hydrogenated using standard procedures (e.g., H₂, Pd/C) to yield the fully saturated piperidine.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Conclusion

The synthesis of 2,6-disubstituted piperidines remains a vibrant and evolving area of organic chemistry. The choice of synthetic strategy is paramount and depends heavily on the desired stereochemical outcome and the nature of the substituents. This guide has provided a comprehensive overview of the most powerful methods available to the modern synthetic chemist, supported by quantitative data and detailed experimental protocols. The visual representation of these pathways further clarifies the logical connections within each synthetic approach. As the demand for novel, stereochemically complex piperidine-containing molecules continues to grow, the development and refinement of these and other innovative synthetic methods will be essential for advancing the fields of drug discovery and natural product synthesis.

References

In-Depth Technical Guide: Butyl 6-methylpiperidine-2-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical identity and available technical data for Butyl 6-methylpiperidine-2-carboxylate. Initial research indicates that this specific compound is not well-documented in publicly accessible chemical databases. Consequently, this whitepaper focuses on the closest structural analog for which data is available: tert-butyl 6-methylpiperidine-2-carboxylate . This document provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula, alongside a discussion of potential synthetic pathways and characterization data based on closely related compounds. The guide also presents this information in a structured format to aid researchers in drug development and related scientific fields.

Chemical Identification and Properties

A thorough search of chemical databases reveals a lack of a specific CAS number and detailed experimental data for this compound. However, its close analog, tert-butyl 6-methylpiperidine-2-carboxylate , has been identified.

Table 1: Chemical Identification of tert-butyl 6-methylpiperidine-2-carboxylate

| Identifier | Value | Source |

| Compound Name | tert-butyl 6-methylpiperidine-2-carboxylate | - |

| Molecular Formula | C₁₁H₂₁NO₂ | [1] |

| CAS Number | Not assigned | - |

Table 2: Physicochemical Properties of tert-butyl 6-methylpiperidine-2-carboxylate (Predicted)

| Property | Value | Source |

| Molecular Weight | 199.29 g/mol | - |

| XLogP3 | 2.5 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

Synthesis and Experimental Protocols

Below is a generalized experimental workflow based on the synthesis of related piperidine derivatives.

Caption: Generalized synthetic workflow for tert-butyl 6-methylpiperidine-2-carboxylate.

Note: This proposed protocol would require optimization of reaction conditions, including solvent, temperature, and catalyst, to achieve a satisfactory yield and purity.

Characterization Data

Specific analytical data for tert-butyl 6-methylpiperidine-2-carboxylate is scarce. However, based on the characterization of analogous compounds like tert-butyl 2-methylpiperidine-1-carboxylate, the expected spectral data would include:

-

¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl group on the piperidine ring (a doublet), and multiplets for the piperidine ring protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the methyl-substituted piperidine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information linking this compound or its tert-butyl analog to any specific signaling pathways or biological activities. Further research and screening would be necessary to elucidate any potential pharmacological effects.

Conclusion

This technical guide provides the most current and relevant information available for this compound and its close analog, tert-butyl 6-methylpiperidine-2-carboxylate. While data for the exact requested compound is not available, the information on its tert-butyl analog offers a starting point for researchers. The provided synthetic strategies, based on related compounds, can guide the experimental design for its preparation. Further research is critically needed to synthesize and characterize this compound and to explore its potential biological activities and roles in cellular signaling. Researchers are encouraged to use the information herein as a foundation for their investigations into this and related molecules.

References

Methodological & Application

Application Note: Synthesis of Butyl 6-methylpiperidine-2-carboxylate

Introduction

Butyl 6-methylpiperidine-2-carboxylate is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals and biologically active compounds. The synthesis of novel piperidine derivatives is therefore of significant interest to researchers in medicinal chemistry and drug development. This document outlines a protocol for the synthesis of this compound via the esterification of 6-methylpiperidine-2-carboxylic acid with butanol.

Experimental Protocol

Materials and Equipment

-

6-methylpiperidine-2-carboxylic acid

-

n-Butanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Procedure

Step 1: Fischer Esterification

-

To a 250 mL round-bottom flask, add 6-methylpiperidine-2-carboxylic acid (1.0 eq).

-

Add n-butanol (10 eq), which serves as both the reactant and the solvent.

-

Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

Step 2: Work-up and Purification

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 6-methylpiperidine-2-carboxylic acid |

| Reagents | n-Butanol, Sulfuric Acid |

| Reaction Time | 4 - 6 hours |

| Reaction Temperature | ~ 118 °C (Reflux) |

| Theoretical Yield | (Calculated based on starting material) |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

Table 2: Spectroscopic Data (Hypothetical)

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.1-4.3 (t, 2H, -OCH₂-), 3.5-3.7 (m, 1H, -CH-COO-), ... |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173-175 (C=O), 65-67 (-OCH₂-), ... |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated and found |

| FT-IR (thin film) | ν (cm⁻¹): ~1730 (C=O stretch), ~3300 (N-H stretch) |

Visualizations

Caption: Workflow for the synthesis of this compound.

Application of Piperidine Derivatives in Drug Discovery: Targeting Menaquinone Biosynthesis in Mycobacterium tuberculosis

Introduction

Piperidine derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their versatile structure allows for diverse functionalization, leading to a wide range of pharmacological activities. This application note focuses on the utility of piperidine-based compounds as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Inhibition of this pathway is a promising strategy for the development of novel anti-tubercular agents.

Menaquinone is essential for the electron transport chain in Mtb, making enzymes in its biosynthetic pathway attractive drug targets.[1] MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate, a crucial step in the formation of menaquinone.[1] This document provides an overview of the application of piperidine derivatives as MenA inhibitors, including their biological activity, relevant experimental protocols, and the underlying biochemical pathway.

Quantitative Data Summary

Several piperidine derivatives have been synthesized and evaluated for their inhibitory activity against Mtb MenA and their whole-cell activity against M. tuberculosis. The following table summarizes the key quantitative data for selected compounds.

| Compound ID | MenA IC50 (µM) | Mtb GIC50 (µM) |

| 2 | 13 ± 3 | 8 |

| 11 | 22 ± 5 | 10 |

-

IC50: The concentration of the compound required to inhibit 50% of the MenA enzyme activity in vitro.

-